molecular formula C11H11ClN2O4S B14225156 Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate CAS No. 821806-21-7

Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate

Cat. No.: B14225156
CAS No.: 821806-21-7
M. Wt: 302.73 g/mol
InChI Key: PWNNPDISYXZVHS-UHFFFAOYSA-N
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Description

Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group, a chloro-substituted phenyl ring, and a cyanomethanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate typically involves the reaction of 4-chloro-2-(cyanomethanesulfonyl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The cyanomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate
  • Propyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate
  • Butyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group may influence the compound’s solubility and interaction with biological targets compared to its methyl, propyl, or butyl analogs.

Properties

CAS No.

821806-21-7

Molecular Formula

C11H11ClN2O4S

Molecular Weight

302.73 g/mol

IUPAC Name

ethyl N-[4-chloro-2-(cyanomethylsulfonyl)phenyl]carbamate

InChI

InChI=1S/C11H11ClN2O4S/c1-2-18-11(15)14-9-4-3-8(12)7-10(9)19(16,17)6-5-13/h3-4,7H,2,6H2,1H3,(H,14,15)

InChI Key

PWNNPDISYXZVHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)CC#N

Origin of Product

United States

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